molecular formula C9H10INO B1290547 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone CAS No. 935292-72-1

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Cat. No.: B1290547
CAS No.: 935292-72-1
M. Wt: 275.09 g/mol
InChI Key: CMTQUQVDGXZSQS-UHFFFAOYSA-N
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Description

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is a useful research compound. Its molecular formula is C9H10INO and its molecular weight is 275.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

Recent studies have focused on the compound's potential as an antimycobacterial agent. A notable study investigated the structure-activity relationship (SAR) of various derivatives, including 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone, against Mycobacterium tuberculosis. The research indicated that certain modifications to the compound could enhance its efficacy and metabolic stability.

Table 1: Antimycobacterial Activity of Derivatives

CompoundMIC90 (mg/L)Remarks
This compoundTBDUnder investigation
Compound A0.5High efficacy against H37Rv strain
Compound B1.0Moderate efficacy

The minimum inhibitory concentration (MIC) values were determined using GASTE-Fe culture media, which is essential for evaluating the effectiveness of compounds against M. tuberculosis .

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for understanding how the compound behaves in biological systems and its potential therapeutic window.

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityTBD
ClearanceTBD
Volume of DistributionTBD

Preliminary findings suggest that modifications to the compound can significantly impact its bioavailability and clearance rates, which are critical factors in drug development .

Efficacy in Animal Models

In vivo studies have been performed using murine models to evaluate the therapeutic efficacy of this compound against acute tuberculosis infections. Results indicated that while some derivatives showed promise, others did not demonstrate significant efficacy compared to standard treatments like rifampin or ethambutol.

Table 3: In Vivo Efficacy Results

TreatmentLung Burden (log10 CFU)Comparison to Control
Untreated Control6.51Baseline
Rifampin (10 mg/kg)4.15Significant reduction
Ethambutol (100 mg/kg)4.00Significant reduction
Compound (200 mg/kg)7.75No significant effect

The study highlighted that while some compounds derived from this compound showed higher lung burdens compared to untreated controls, they were less effective than established treatments .

Properties

IUPAC Name

1-(2-amino-5-iodo-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTQUQVDGXZSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635331
Record name 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935292-72-1
Record name 1-(2-Amino-5-iodo-3-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935292-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.